4-(4-Methyl-benzyl)-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78892-48-5 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-2-4-10(5-3-9)6-11-7-12-8-13-11/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
GWDMTONTYFCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 4 Methyl Benzyl 1h Imidazole
The synthesis of the 4-(4-Methyl-benzyl)-1H-imidazole core and its subsequent modification are pivotal for exploring its chemical space and potential applications. Methodologies range from traditional multi-step syntheses to modern, efficient catalytic approaches.
Computational and Theoretical Investigations of 4 4 Methyl Benzyl 1h Imidazole
Quantum Chemical and Electronic Structure Analysis of 4-(4-Methyl-benzyl)-1H-imidazole
Quantum chemical methods are used to analyze the electronic structure, geometry, and reactivity of a molecule.
Application of Density Functional Theory (DFT) to this compound
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Had such a study been performed on this compound, it would likely have calculated properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. nih.gov Other calculated parameters would include the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential on the molecule, indicating sites for electrophilic and nucleophilic attack. nih.gov
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the single bond connecting the benzyl (B1604629) group to the imidazole (B134444) ring. A computational analysis would map the potential energy surface as a function of this torsion angle to identify the lowest energy (most stable) conformations. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target's binding site.
Molecular Modeling and Dynamics Simulations of this compound and its Complexes
Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their interactions with other molecules over time.
Solvent Effects and Solvation Free Energies of this compound
The properties and behavior of a molecule can be significantly influenced by the solvent it is in. Computational methods can be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. This data is important for predicting the molecule's solubility and for understanding its behavior in a biological (aqueous) environment. Studies on related compounds sometimes note the impact of different solvents on reaction outcomes. acs.org
In Silico Prediction and Docking Studies of this compound with Biological Targets
In silico docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This is widely used in drug discovery to screen virtual libraries of compounds against a known biological target.
A docking study for this compound would involve computationally placing the molecule into the binding site of various proteins to predict its binding affinity, typically reported as a docking score or binding energy in kcal/mol. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. For example, docking studies on substituted benzimidazole (B57391) derivatives against the Plasmodium falciparum adenylosuccinate lyase receptor showed binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov A similar approach for this compound would provide a list of potential biological targets and a preliminary assessment of its potential as a therapeutic agent, guiding future experimental work.
Molecular Docking Methodologies and Scoring Function Evaluation for this compound
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.gov This method is crucial for understanding the plausible binding modes of this compound within the active site of a biological target. The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to rank them. nih.govresearchgate.net
The general workflow for a molecular docking study of this compound would involve the preparation of both the ligand and the target protein. The three-dimensional structure of this compound would be generated and energetically minimized. The target protein structure, often obtained from databases like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. Various docking programs, such as AutoDock, GOLD, or Hex, can be utilized for this purpose. ijpsr.comopenmedicinalchemistryjournal.com For instance, studies on other benzimidazole derivatives have successfully employed these tools to predict binding interactions with targets like DNA gyrase and tyrosyl-tRNA synthetase. spast.org
A critical aspect of molecular docking is the scoring function, which estimates the binding affinity between the ligand and the protein. nih.gov There are three primary types of scoring functions: force-field-based, empirical, and knowledge-based. nih.gov
Force-field-based scoring functions , such as those used in AutoDock, calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand. researchgate.net
Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.
Knowledge-based scoring functions derive statistical potentials from a database of known protein-ligand complexes to evaluate the likelihood of specific intermolecular contacts.
The evaluation of scoring functions is paramount to ensure the reliability of the docking results. nih.gov This is often achieved by assessing their ability to reproduce the experimentally determined binding mode of a known ligand (docking accuracy) and to correctly rank active compounds over inactive ones (screening utility). openmedicinalchemistryjournal.com For a given target, different scoring functions may yield varying results, and a consensus scoring approach, which combines the results from multiple scoring functions, is often employed to improve the predictive power. nih.gov
Table 1: Illustrative Example of Molecular Docking Programs and Scoring Functions Applicable to this compound
| Docking Program | Scoring Function Type | Key Features | Potential Application for this compound |
| AutoDock | Force-Field Based | Employs a Lamarckian genetic algorithm for conformational searching. | Predicting binding modes in various enzyme active sites. |
| GOLD | Force-Field Based (ChemScore, GoldScore, ASP) | Allows for protein flexibility and uses a genetic algorithm for docking. openmedicinalchemistryjournal.com | Investigating interactions with metalloenzymes or complex binding sites. |
| Hex | Spherical Harmonics Based | Utilizes fast Fourier transform (FFT) for rapid protein-protein and protein-ligand docking. ijpsr.com | Rapid screening of potential binding partners. |
| MOE (Molecular Operating Environment) | Hybrid | Combines multiple scoring functions and allows for induced-fit docking. | Detailed analysis of binding interactions and poses. |
Pharmacophore Modeling and Virtual Screening for this compound Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the biological target is unknown or when a set of active ligands is available. researchgate.netyoutube.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active analogs. This process involves aligning the active compounds and identifying the common chemical features responsible for their activity. nih.gov Software such as Discovery Studio, MOE, or Phase can be used to generate and validate these models. For example, a pharmacophore model for B-Raf kinase inhibitors based on imidazopyridine scaffolds included two acceptor atoms, three donor atoms, and three hydrophobic features. nih.gov
Once a statistically robust pharmacophore model is developed, it can be used as a three-dimensional query to screen large chemical databases (virtual screening) to identify novel compounds that possess the desired pharmacophoric features. nih.govnih.gov This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active, thus accelerating the hit-to-lead process. acs.org Virtual screening can be performed on commercial databases like Enamine or public repositories like the ZINC database. youtube.comacs.org The identified hits are then typically subjected to further computational analysis, such as molecular docking, and experimental validation. nih.gov
Table 2: Hypothetical Pharmacophore Model for this compound Analogs Targeting a Kinase
| Pharmacophoric Feature | Geometric Constraint (Å) | Description |
| Aromatic Ring (AR1) | - | The imidazole ring. |
| Aromatic Ring (AR2) | - | The 4-methylbenzyl group. |
| Hydrogen Bond Donor (HBD) | 3.0 ± 0.5 from AR1 center | The N-H of the imidazole ring. |
| Hydrophobic Center (HY) | 4.5 ± 0.5 from AR2 center | The methyl group on the benzyl ring. |
| Exclusion Volume | - | Regions of space that should not be occupied by the ligand. |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound analogs, QSAR studies can be instrumental in understanding which physicochemical properties are key for their activity and in predicting the potency of newly designed compounds. researchgate.net
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. nih.govnih.gov
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Function Approximation (GFA), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.govjapsonline.com For instance, a QSAR study on imidazole derivatives with antifungal activity found that descriptors related to size, bulkiness, and lipophilicity were significant for their activity. nih.gov Another study on hetaryl imidazoles as VEGF receptor inhibitors indicated that the number of hydrogen bond acceptors and the presence of benzyl groups influenced the inhibitory activity. nih.gov
The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques. japsonline.com A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.govnih.gov
Table 3: Illustrative QSAR Model for a Hypothetical Series of this compound Analogs
| Descriptor | Coefficient | Description | Implication for Activity |
| LogP | +0.45 | Lipophilicity (Octanol-water partition coefficient) | Increased lipophilicity is beneficial for activity. |
| TPSA | -0.12 | Topological Polar Surface Area | Lower polar surface area is favored for higher activity. |
| nRotB | -0.08 | Number of Rotatable Bonds | Reduced conformational flexibility may enhance binding. |
| MW | +0.02 | Molecular Weight | Higher molecular weight, within a certain range, correlates with increased activity. |
This table is for illustrative purposes and does not represent actual experimental data.
Mechanistic Biological Interactions and Target Modulation Studies of 4 4 Methyl Benzyl 1h Imidazole Exclusively in Vitro and Preclinical Research Focus
Elucidation of Cellular Signaling Pathways Modulated by 4-(4-Methyl-benzyl)-1H-imidazole
Specific data on the cellular signaling pathways modulated by this compound is not available in the current body of literature.
No research has been published analyzing the effects of this compound on intracellular signaling cascades.
The impact of this compound on gene expression and protein synthesis in research cell lines has not been documented in the available scientific reports.
Data Tables
Due to the absence of specific experimental data for this compound in the searched literature, no data tables can be generated.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Derivatives
Correlating Structural Modifications of this compound with In Vitro Biological Responses
The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their interactions with biological targets. These studies systematically modify the parent compound and assess the resulting changes in in vitro activity.
For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a 5-methyl group on the pyrimidine (B1678525) ring led to a twofold increase in inhibitory potency against the USP1/UAF1 deubiquitinase complex, with an IC50 value of 70 nM. acs.org Conversely, moving the methyl group to the 6-position resulted in a threefold decrease in potency (210 nM). acs.org This highlights the critical role of substituent positioning on the heterocyclic core. Furthermore, the replacement of a larger chemical group with a methyl group was well-tolerated, resulting in a compound with comparable potency, which was advantageous for reducing molecular weight and lipophilicity. acs.org
In another study focusing on imidazole-based inhibitors of CYP121, a key enzyme in Mycobacterium tuberculosis, it was observed that highly active compounds were either unsubstituted at the methylene (B1212753) bridge or possessed a methyl substituent. conicet.gov.ar This suggests that steric bulk at this position can significantly influence biological activity. The imidazole (B134444) moiety itself was deemed essential for binding to the heme iron of the enzyme. conicet.gov.ar
The chirality of the molecule can also play a pivotal role. For a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives, the S-(+)-isomer demonstrated greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors in rat brain. nih.gov This stereoselectivity underscores the importance of the three-dimensional arrangement of the molecule for optimal receptor interaction.
Interactive Table: SAR of this compound Derivatives
| Derivative | Modification | Target | In Vitro Activity | Reference |
|---|---|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine | 5-methyl group on pyrimidine | USP1/UAF1 | IC50 = 70 nM | acs.org |
| N-benzyl-2-phenylpyrimidin-4-amine | 6-methyl group on pyrimidine | USP1/UAF1 | IC50 = 210 nM | acs.org |
| 1-(4-Biphenylylmethyl)-1H-imidazole | Unsubstituted methylene bridge | CYP121 | High activity | conicet.gov.ar |
| 1-(4-Biphenylylmethyl)-1H-imidazole | Methyl substituent on methylene bridge | CYP121 | High activity | conicet.gov.ar |
| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | S-(+)-isomer | α1- and α2-adrenoceptors | Higher affinity | nih.gov |
Insights into Binding Site Architecture and Specificity for this compound
The specificity of this compound and its analogs for their biological targets is dictated by the architecture of the binding site. The imidazole ring, a common feature in many biologically active compounds, often plays a crucial role in coordinating with metal ions or forming hydrogen bonds within the active site. chemijournal.com
For antagonists of the neuropeptide Y-1 (NPY-1) receptor, systematic substitution on the piperidyl nitrogen of a 4-methylbenzimidazole scaffold led to significant increases in receptor affinity. nih.gov This highlights the importance of a second basic substituent for optimal interaction with the receptor. nih.gov
The concept of "privileged structures" in drug discovery is relevant here, as nitrogen-containing heterocycles like benzimidazole (B57391) and imidazole are frequently found in molecules with a wide range of pharmacological properties due to their ability to interact with various biological targets. mdpi.com
Biophysical and Biochemical Characterization of this compound Interactions with Biomolecules
Application of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to this compound Binding
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantitatively characterizing the binding of small molecules like this compound to their biological targets.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov This includes the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. nih.gov For example, ITC has been used to study the binding of a gramicidin (B1672133) S analog to phospholipid bilayer membranes, revealing that the binding is primarily entropy-driven. nih.gov This technique is crucial for understanding the forces that drive the binding event.
Surface Plasmon Resonance (SPR) is an optical technique that measures molecular interactions in real-time. harvard.edu It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov SPR has been employed to investigate the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA, demonstrating high selectivity for a specific DNA topology. nih.gov A molecularly imprinted film-based SPR sensor has also been developed for the highly sensitive and selective detection of parathion (B1678463) methyl. researchgate.netbit.edu.cn
Interactive Table: Biophysical Characterization Techniques
| Technique | Principle | Key Parameters Measured | Application Example | Reference |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Kd, n, ΔH, ΔS | Peptide-lipid membrane interaction | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Analysis with this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level in solution. nih.gov It can provide information on the binding site, the conformation of the bound ligand, and the dynamics of the interaction.
Both ligand-observed and protein-observed NMR experiments are utilized. In ligand-observed NMR, the signals of the small molecule are monitored upon addition of the target protein. In protein-observed NMR, an isotopically labeled protein is used, and changes in its NMR spectrum upon ligand binding are analyzed. nih.gov For instance, 1H NMR studies of imidazole ligands coordinated to Co(III) have shown that complexation causes downfield shifts in the chemical shifts of the imidazole ring protons. researchgate.net
The chemical shifts in 1H and 13C NMR spectra are sensitive to the electronic environment of the nuclei. asianpubs.org In a study of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, the 4-nitrobenzyl moiety showed a more significant deviation in its chemical shift values compared to other substituents, indicating a distinct electronic influence. asianpubs.org This non-destructive technique is particularly valuable for studying the molecular intricacies of organic compounds. asianpubs.org
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Biomolecule Complexes
X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) provide high-resolution three-dimensional structures of biomolecular complexes, offering unparalleled insights into the binding mode of ligands like this compound.
X-ray crystallography has been instrumental in structure-based drug design. nih.gov By determining the crystal structure of a ligand bound to its target protein, researchers can visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is crucial for optimizing lead compounds. For example, the crystal structure of a 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine derivative was determined to understand its molecular and crystal structure. mdpi.com Similarly, X-ray diffraction studies of 4-[(benzyl-amino)-carbon-yl]-1-methyl-pyridinium salts have provided detailed information on their molecular structures and intermolecular interactions. nih.gov
While there are no specific public records of cryo-EM studies focused solely on this compound at this time, this technique is rapidly emerging as a powerful tool for structure determination of large protein complexes that are difficult to crystallize.
Investigation of In Vitro Cellular Responses to this compound (Non-Clinical Context)
Extensive searches of scientific literature and databases did not yield specific studies on the in vitro cellular responses to the compound This compound . Research on the biological activity of imidazole derivatives is a broad field, with many studies focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govneu.edu.trresearchgate.net These investigations often explore how different substitutions on the imidazole ring affect their therapeutic potential. nih.govnih.gov However, specific data concerning the effects of the 4-methyl-benzyl substitution at the 4-position of the 1H-imidazole core on cell viability, proliferation, or other cellular processes is not available in the reviewed literature.
There is no available research data from in vitro studies detailing the effects of This compound on the viability and proliferation of cell lines. While numerous studies investigate the anti-proliferative effects of various imidazole-based compounds, none specifically report on the activity of this particular molecule. nih.govnih.gov
For context, related but structurally distinct imidazole derivatives have been shown to impact cell proliferation. For instance, certain novel imidazole derivatives have demonstrated anti-proliferative activity against myeloid leukemia cell lines like NB4 and K562. nih.gov Similarly, other research has focused on designing 1-(diarylmethyl)-1H-imidazoles as anti-mitotic agents that can arrest the cell cycle and inhibit proliferation in breast cancer cells. nih.gov However, these findings are specific to the tested derivatives and cannot be extrapolated to This compound .
Table 1: Summary of Cell Viability and Proliferation Studies on this compound No data available
Interactive data table functionality is not applicable due to the absence of data.
No specific studies have been published that investigate the ability of This compound to modulate cellular processes such as apoptosis, autophagy, or differentiation in research models.
The induction of apoptosis is a common mechanism of action for many anticancer compounds, and it is a central focus in the study of novel therapeutic agents. nih.govmdpi.comaging-us.com Research into other imidazole derivatives has shown that they can induce apoptosis in various cancer cell lines. For example, studies on certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed they could induce apoptosis in HeLa cells by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.gov Other research has shown that different imidazole compounds can trigger apoptosis in leukemia cells. nih.gov
Autophagy is another critical cellular process that can be modulated by chemical compounds and plays a dual role in cancer, acting as either a survival or a cell death mechanism. mdpi.com While the modulation of autophagy is a key area of cancer research, no studies have linked This compound to this process.
Table 2: Summary of Cellular Process Modulation by this compound No data available
Interactive data table functionality is not applicable due to the absence of data.
Advanced Research Methodologies Applied to 4 4 Methyl Benzyl 1h Imidazole Investigations
Integration of Omics Technologies (Proteomics, Metabolomics) for Mechanistic Studies of 4-(4-Methyl-benzyl)-1H-imidazole
While specific proteomics and metabolomics studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of these "omics" technologies represents a frontier in elucidating the compound's mechanistic pathways. These powerful tools offer a holistic view of the molecular changes within a biological system upon interaction with the compound.
Proteomics would enable a large-scale analysis of the entire protein complement of a cell or tissue, revealing how this compound may alter protein expression, post-translational modifications, and protein-protein interactions. This approach could identify the direct protein targets of the compound and downstream effector proteins, providing a detailed map of the signaling cascades it influences.
Metabolomics , the comprehensive study of metabolites, could uncover alterations in metabolic pathways resulting from the activity of this compound. nih.gov By profiling endogenous small molecules, researchers could determine how the compound impacts cellular energy, biosynthesis, and signaling, offering crucial insights into its physiological effects. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics, capable of measuring hundreds of metabolites with high precision. nih.gov For instance, studies have successfully used metabolomics to identify early metabolic indicators of disease and to understand the metabolic consequences of specific gene mutations. nih.gov
A hypothetical workflow for an integrated omics study of this compound could involve:
Treating a relevant cell line or model organism with the compound.
Harvesting samples for parallel proteomics and metabolomics analysis.
Utilizing high-resolution mass spectrometry coupled with liquid chromatography to identify and quantify proteins and metabolites.
Bioinformatic analysis to identify significantly altered proteins and metabolites and to map them onto known biological pathways.
This integrated approach would provide a multi-faceted understanding of the compound's mechanism of action, moving beyond a single target to a systems-level perspective.
High-Throughput Screening (HTS) Approaches for the Discovery of this compound Analogs with Enhanced Research Utility
High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. In the context of this compound, HTS can be employed to discover analogs with enhanced potency, selectivity, or other desirable research properties.
A key HTS methodology is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust, fluorescence-based technique is well-suited for screening large compound libraries due to its high sensitivity and low background interference. For example, an HTRF-based assay could be developed to identify compounds that inhibit a specific enzyme by competing with a substrate. nih.gov The assay's performance would be validated by determining parameters like the Z'-factor, a statistical measure of assay quality. nih.gov
The process of discovering novel analogs through HTS typically involves several stages:
Library Design: A library of compounds structurally related to this compound would be synthesized or computationally designed.
Assay Development: A robust and scalable biological assay is developed to measure the desired activity.
Primary Screen: The entire compound library is tested at one or two concentrations to identify initial "hits."
Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed, and dose-response curves are generated to determine their potency (e.g., IC50 values). nih.gov
Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structures of the active compounds and their biological activity is analyzed to guide the design of even more potent analogs. nih.gov
For instance, a structure-activity relationship study on related 4-[1-(1-naphthyl)ethyl]-1H-imidazoles revealed that modifications to the benzylic position significantly impacted their activity at adrenergic receptors. nih.gov This highlights the importance of systematic structural modifications in optimizing the pharmacological profile of imidazole-based compounds.
Below is an illustrative data table of how results from an HTS campaign for analogs of this compound might be presented.
| Compound ID | Structure Modification | Primary Screen Activity (% Inhibition at 10 µM) | IC50 (µM) |
| Lead-001 | This compound | 55% | 8.2 |
| Analog-1A | Substitution on the benzyl (B1604629) ring | 78% | 2.5 |
| Analog-1B | Modification of the imidazole (B134444) core | 42% | 15.1 |
| Analog-1C | Alteration of the benzyl linker | 65% | 5.7 |
Advanced Spectroscopic and Chromatographic Techniques for Elucidating the Behavior of this compound in Research Systems
Advanced analytical techniques are indispensable for the purification, characterization, and quantification of this compound and its analogs in various research settings.
Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorses for separating complex mixtures and are often coupled with mass spectrometry (MS) for definitive identification and quantification. mdpi.comresearchgate.net
HPLC: This is a versatile technique used for both purification and analysis. semanticscholar.org A typical HPLC method for an imidazole-containing compound would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. nih.gov The separation can be optimized by adjusting the gradient, flow rate, and detector wavelength. semanticscholar.org HPLC methods are validated for parameters such as specificity, linearity, precision, and accuracy to ensure reliable results. semanticscholar.org
GC-MS: For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. mdpi.com However, for polar compounds like imidazoles, a derivatization step may be necessary to improve their volatility and chromatographic behavior. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS is invaluable for identifying metabolites of a compound in biological matrices. nih.gov
Spectroscopic techniques provide detailed information about the chemical structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the compound and its analogs. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a molecule, confirming its identity. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. mdpi.com
The table below summarizes the application of these advanced analytical techniques in the study of imidazole-based compounds.
| Technique | Application | Key Information Provided |
| HPLC | Purification and Quantification | Retention time, purity, concentration |
| GC-MS | Analysis of volatile derivatives | Mass-to-charge ratio, fragmentation pattern |
| LC-MS | Metabolite identification | Molecular weight of metabolites, structural information |
| NMR (1H, 13C) | Structural elucidation | Chemical environment of protons and carbons |
| HRMS | Molecular formula determination | Exact mass and elemental composition |
| IR Spectroscopy | Functional group identification | Presence of specific chemical bonds |
The strategic application of these advanced research methodologies is fundamental to a comprehensive understanding of this compound, from its molecular interactions to the discovery of novel and improved analogs for research purposes.
Future Trajectories and Unexplored Avenues in 4 4 Methyl Benzyl 1h Imidazole Research
Potential of 4-(4-Methyl-benzyl)-1H-imidazole as a Biochemical Probe for Novel Biological Pathways
Biochemical probes are small molecules used to study and characterize biological systems, such as enzymes and signaling pathways. The structure of this compound suggests its potential utility as such a probe. The imidazole (B134444) core is a common feature in molecules designed to interact with a wide array of biological targets due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.govnih.gov The 4-methyl-benzyl substituent provides a distinct lipophilic and aromatic character that can drive binding to specific protein pockets.
The initial step in realizing this potential involves screening the compound against diverse biological targets to identify its primary interacting partners. Given that many imidazole derivatives exhibit inhibitory activity against enzymes like kinases or metalloproteinases, these would be logical starting points. nih.gov Should this compound prove to be a potent and selective ligand for a particular protein, it could be used to elucidate the function of that protein in cellular pathways. For instance, if it binds to a previously uncharacterized orphan receptor, the compound would become an invaluable tool for deorphanizing the receptor and discovering the endogenous signaling pathways it governs.
Furthermore, by observing the phenotypic effects of the compound on cells or organisms, researchers can form hypotheses about the pathways being modulated. This "phenotypic screening" approach, followed by target identification studies, is a powerful method for uncovering novel biology. acs.org The unique substitution pattern of this compound may confer selectivity for a novel target that is not effectively addressed by existing chemical probes, thereby opening up new avenues of biological inquiry.
Role of this compound in the Development of Next-Generation Molecular Tools for Biological Research
A key advantage of a scaffold like this compound is its potential for chemical modification to create a suite of molecular tools. nih.gov The core structure can serve as a "warhead" that recognizes a specific biological target, while synthetic handles on the molecule allow for the attachment of various functional reporters or effectors. The nitrogen atoms within the imidazole ring are particularly amenable to substitution, providing a straightforward site for chemical elaboration without significantly altering the core binding motif. acs.org
By conjugating a fluorescent dye to the this compound scaffold, researchers could create a tool for visualizing the subcellular localization of its target protein through fluorescence microscopy. Alternatively, attaching a biotin (B1667282) tag would enable the affinity purification of the target protein and its associated binding partners from cell lysates, helping to map out protein-protein interaction networks. A photo-affinity label could be incorporated to create a probe that, upon photoactivation, forms a covalent bond with its target, allowing for unambiguous target identification.
The development of these tools is contingent on first identifying a specific biological target for the parent compound. Once a target is known, a library of derivatives can be synthesized to optimize affinity and selectivity, leading to highly specific molecular tools for advanced biological research.
Table 1: Potential Molecular Tools Derived from this compound
| Tool Type | Modification to Core Scaffold | Research Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine) to the imidazole nitrogen. | Live-cell imaging and tracking of the biological target; fluorescence polarization assays. |
| Affinity-Based Probe | Attachment of a biotin tag to the imidazole nitrogen. | Pull-down assays for target identification and purification; mapping protein interaction networks. |
| Photo-Affinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling and irreversible binding to the target protein for definitive identification. |
| Drug-Linker Conjugate | Attachment of a linker molecule for conjugation to antibodies or nanoparticles. | Targeted delivery of the active compound to specific cell types or tissues. |
Interdisciplinary Research Synergies Involving this compound (e.g., Material Science, Nanotechnology)
The utility of imidazole-based compounds extends beyond biology into materials science and nanotechnology. chemscene.comnih.gov The imidazole moiety is an excellent ligand for various metal ions, making its derivatives valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs) or other coordination polymers. The specific structure of this compound could lead to novel materials with unique catalytic, gas sorption, or photoluminescent properties. The benzyl (B1604629) group, in particular, could influence the porosity and interlayer spacing of such materials.
In nanotechnology, imidazole derivatives can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. This functionalization can improve their stability, solubility, and biocompatibility. If this compound is found to have a therapeutic effect, these functionalized nanoparticles could serve as a platform for targeted drug delivery. The compound could also be integrated into sensor development; for example, a polymer film incorporating the molecule could be designed to detect specific metal ions or small organic molecules through changes in its optical or electrical properties. nih.gov These interdisciplinary applications represent a significant area for future exploration, leveraging the chemical properties of the molecule for purposes beyond traditional pharmacology.
Addressing Current Limitations and Identifying Emerging Research Opportunities for this compound
The most significant limitation in the study of this compound is the current lack of published research. Its synthesis, physicochemical properties, biological activity, and potential targets are all uncharacterized. This knowledge gap, however, defines the primary research opportunities.
The first step is the development of a robust and scalable synthetic route. While general methods for imidazole synthesis are well-established, an optimized protocol for this specific derivative is needed. nih.govnih.gov Following synthesis, comprehensive characterization of its physicochemical properties—such as solubility, pKa, and stability—is essential for any subsequent biological or material science studies. nih.gov
The next major opportunity lies in systematic biological screening. High-throughput screening against large panels of enzymes, receptors, and ion channels could rapidly identify potential biological targets. nih.gov In parallel, computational approaches, such as inverse virtual screening, can be employed to predict likely protein targets based on the compound's structure, providing a more focused approach for laboratory validation. acs.orgrsc.org
Once a primary target is identified, the door opens to structure-activity relationship (SAR) studies. This involves synthesizing a library of analogues by modifying the benzyl and imidazole portions of the molecule to understand which structural features are critical for biological activity. This process is fundamental to transforming a preliminary "hit" compound into a potent and selective chemical probe or a lead candidate for drug development. nih.gov
Table 2: Research Opportunities for this compound
| Research Area | Objective | Methodology | Potential Outcome |
| Chemical Synthesis | Develop an efficient and scalable synthesis. | Exploration of multi-component reactions or established heterocyclic chemistry routes. nih.gov | Availability of the compound for widespread research. |
| Biological Screening | Identify primary biological targets and phenotypic effects. | High-throughput screening against kinase, GPCR, and other target panels; cell-based phenotypic assays. | Discovery of novel bioactivity and mechanism of action. |
| Computational Chemistry | Predict potential biological targets and binding modes. | Inverse molecular docking, pharmacophore modeling, molecular dynamics simulations. rsc.org | Prioritization of targets for experimental validation. |
| Structure-Activity Relationship (SAR) | Optimize potency, selectivity, and pharmacokinetic properties. | Synthesis and biological evaluation of a focused library of analogues. nih.govnih.gov | Development of lead compounds for advanced studies. |
| Materials Science | Explore utility as a building block for novel materials. | Synthesis of coordination polymers or use as a ligand in catalysis. | Creation of new functional materials with unique properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Methyl-benzyl)-1H-imidazole, and what key reaction parameters influence yield?
- The compound is typically synthesized via benzylation of the imidazole core. A literature method involves coupling 4-methylbenzyl halides with 1H-imidazole under basic conditions. Critical parameters include solvent choice (ethanol or water), catalyst selection (Raney nickel over palladium to avoid dehalogenation), and reaction temperature (45°C optimal for cyclization). Lower yields occur with weaker bases (e.g., Na₂CO₃) or reduced temperatures .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Use ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., C=N stretches). Elemental analysis confirms stoichiometry, while LC-MS monitors purity and detects byproducts. X-ray crystallography is recommended for resolving ambiguities in substitution patterns .
Q. What spectroscopic techniques reliably distinguish positional isomers in substituted imidazoles?
- NMR chemical shifts (e.g., deshielded protons near electron-withdrawing groups) and coupling constants (J-values for vicinal protons) are diagnostic. IR can differentiate substituent effects on C-H stretching. For complex cases, 2D NMR (COSY, NOESY) or X-ray diffraction provides definitive assignments .
Advanced Research Questions
Q. What strategies minimize hydrodechlorination byproducts during imidazole synthesis?
- Catalyst selection is critical. Palladium on carbon (Pd/C) promotes undesired hydrodechlorination, whereas Raney nickel preserves halogenated intermediates. Solvent optimization (aqueous systems) and shorter hydrogenation times further suppress side reactions .
Q. How do base and solvent choices affect cyclization efficiency in imidazole core formation?
- Strong bases (e.g., NaOH in ethanol) drive Schiff base formation and dehydration, achieving 88% yield. Substituting ethanol with water or weaker bases (Na₂CO₃) reduces cyclization efficiency due to incomplete deprotonation. Elevated temperatures (45°C vs. 25°C) enhance reaction kinetics .
Q. How can contradictory literature data on catalytic metal activity be resolved?
- Conduct systematic catalyst screening (e.g., Pd, Ni, Pt) under controlled conditions. Use kinetic studies (time-dependent yield monitoring) and byproduct profiling (LC-MS) to identify optimal systems. For example, Raney nickel outperforms Pd/C in avoiding aryl dehalogenation .
Q. What computational/experimental methods study this compound's interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, while molecular dynamics (MD) simulations assess stability. Pair with in vitro assays (e.g., enzyme inhibition, receptor binding) for validation. Analog studies (e.g., fluorinated or brominated derivatives) can map structure-activity relationships (SAR) .
Q. How to design SAR studies using analogs of this compound?
- Synthesize derivatives with varied substituents (e.g., 4-trifluorobenzyl, 4-bromobenzyl) to probe steric and electronic effects. Use dose-response assays (IC₅₀ determination) and thermodynamic profiling (ITC, SPR) to quantify interactions. Cross-reference with computational models to identify pharmacophoric features .
Methodological Insights
- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios. For example, a factorial design revealed NaOH/ethanol at 45°C maximizes cyclization yield .
- Data Contradiction Analysis : Replicate disputed protocols with controlled variables (e.g., catalyst purity, moisture levels). Compare yields and byproducts via HPLC-MS to isolate contributing factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
